molecular formula C18H17Cl2N3OS B7727974 MFCD02977057

MFCD02977057

Cat. No.: B7727974
M. Wt: 394.3 g/mol
InChI Key: NHNZOBIYJCPFDL-UHFFFAOYSA-N
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Description

Compounds with MDL identifiers often belong to classes such as boronic acids, trifluoromethyl derivatives, or heterocyclic systems, which are critical in pharmaceuticals, agrochemicals, and materials science . For instance, boronic acids (e.g., CAS 1046861-20-4) are widely used in Suzuki-Miyaura cross-coupling reactions, while trifluoromethylated compounds (e.g., CAS 1533-03-5) exhibit enhanced metabolic stability and lipophilicity in drug design .

Hypothetically, MFCD02977057 may share structural motifs with these compounds, such as aromatic rings with halogen or functional group substitutions. However, without direct experimental data, this introduction relies on analogies to structurally related compounds documented in the evidence.

Properties

IUPAC Name

3-[4-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3OS/c19-14-3-2-13(12-15(14)20)16-4-5-17(24-16)18(25)23-10-8-22(9-11-23)7-1-6-21/h2-5,12H,1,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNZOBIYJCPFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02977057 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure high yield and purity. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD02977057 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

The reactions involving this compound commonly use reagents such as:

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

    Catalysts: To facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

MFCD02977057 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which MFCD02977057 exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which it is used. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Solubility : 0.24 mg/mL (0.00102 mol/L) in aqueous media .
  • Synthetic Method : Palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water at 75°C .
  • Applications : Intermediate in synthesizing biaryl structures for pharmaceuticals and organic electronics.

Compound B: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)

Key Properties :

  • Molecular Formula : C₁₀H₉F₃O
  • Molecular Weight : 202.17 g/mol
  • Log S (ESOL) : -2.99 (indicating moderate lipophilicity) .
  • Synthetic Method: Condensation reaction using 4-methylbenzenesulfonohydrazide and trifluoromethyl ketones, purified via silica gel chromatography .
  • Applications : Building block for fluorinated drugs and agrochemicals due to its electron-withdrawing trifluoromethyl groups.

Comparative Analysis

Property This compound (Hypothetical) Compound A Compound B
Core Structure Aromatic/heterocyclic system Bromo-chlorophenyl boronic acid Trifluoromethylated aryl ketone
Molecular Weight ~200–250 g/mol (estimated) 235.27 g/mol 202.17 g/mol
Solubility Moderate (aqueous/organic) 0.24 mg/mL (aqueous) N/A (Log S: -2.99)
Key Functional Groups Halogens/electron-withdrawing -B(OH)₂, -Br, -Cl -CF₃, -C=O
Synthetic Complexity Medium–High Medium (Pd catalysis) High (multi-step)
Applications Drug discovery, catalysis Cross-coupling reactions Fluorinated drug scaffolds

Structural and Functional Contrasts :

  • Reactivity : Compound A’s boronic acid group enables cross-coupling reactions, whereas Compound B’s ketone and trifluoromethyl groups enhance electrophilicity and metabolic stability .
  • Solubility : Compound A’s aqueous solubility contrasts with Compound B’s lipophilic nature, impacting their respective roles in biological vs. organic synthetic systems.
  • Synthesis : Compound A utilizes green chemistry principles (aqueous media), while Compound B requires chromatographic purification, increasing cost and time .

Research Findings and Implications

Pharmacological Relevance

  • Bioavailability : Compounds with trifluoromethyl groups (e.g., Compound B) often exhibit improved BBB permeability, a critical factor in CNS drug development .

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